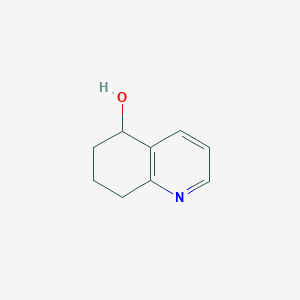

5,6,7,8-Tetrahydroquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANQCUHPUQHIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404726 | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194151-99-0 | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6,7,8 Tetrahydroquinolin 5 Ol and Its Functionalized Derivatives

Strategies for the Construction of the 5,6,7,8-Tetrahydroquinoline (B84679) Ring System

The construction of the 5,6,7,8-tetrahydroquinoline ring system is achieved through several primary synthetic strategies. These include the partial reduction of the carbocyclic ring of quinoline (B57606), the assembly of the ring through multicomponent reactions that build complexity in a single step, cyclocondensation and annulation reactions that form the fused ring from acyclic or monocyclic precursors, and cycloaddition reactions like the Povarov reaction.

Hydrogenation and Reduction Approaches

Hydrogenation and reduction of the quinoline ring system represent the most direct approach to obtaining tetrahydroquinolines. A key challenge in this approach is controlling the regioselectivity, as reduction can occur either at the pyridine (B92270) ring (leading to 1,2,3,4-tetrahydroquinoline) or the benzene (B151609) ring (leading to the desired 5,6,7,8-tetrahydroquinoline).

Catalytic hydrogenation is a widely employed method for the synthesis of 5,6,7,8-tetrahydroquinolines from quinoline or its derivatives. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivity.

One patented method describes a one-pot process that combines hydrogenation and subsequent isomerization. google.com This process uses a specially prepared Palladium (Pd) catalyst to first hydrogenate quinoline, followed by an in-situ isomerization at elevated temperatures to yield 5,6,7,8-tetrahydroquinoline. google.com The process begins with catalytic hydrogenation at 60-70°C under 8-12 atmospheres of hydrogen pressure. After the hydrogen uptake ceases, the pressure is reduced, and the temperature is raised to 160-170°C to induce isomerization. google.com This method avoids the need for isolating intermediates and using multiple catalysts, which was a drawback of older methods. google.com

| Entry | Hydrogenation Temp. (°C) | Isomerization Temp. (°C) | Reaction Time (h) | Yield (%) |

| 1 | 70 | 170 | 2 | 81.4 |

| 2 | 110 | 300 | 1 | 78.2 |

| 3 | 20 | 140 | 4 | 75.2 |

This table presents data on the synthesis of 5,6,7,8-tetrahydroquinoline via a one-pot hydrogenation-isomerization reaction under various conditions. google.com

Furthermore, catalytic hydrogenation is effective for synthesizing functionalized derivatives. A method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines. researchgate.net This reaction demonstrates good yields, particularly when the acetamido group is located on the pyridine ring. The use of platinum oxide as a catalyst in trifluoroacetic acid as a solvent has been found to be optimal for high levels of chemo- and stereoselectivity in these reductions. researchgate.net

Achieving regioselective reduction of the quinoline nucleus is a significant synthetic challenge. Standard thermocatalytic hydrogenation can often lead to mixtures of 1,2,3,4-tetrahydroquinoline (B108954) and 5,6,7,8-tetrahydroquinoline. nih.gov However, specific catalytic systems and conditions have been developed to favor the reduction of the carbocyclic ring.

For instance, a method has been described for the regioselective reduction of quinoline substrates that selectively hydrogenates the carbocyclic ring to produce 5,6,7,8-tetrahydroquinolines. researchgate.net This selectivity is often influenced by substituents on the quinoline ring. The hydrogenation of acetamidoquinolines, for example, can be directed to the benzene ring, leading to amino-5,6,7,8-tetrahydroquinoline derivatives after hydrolysis. researchgate.net The use of unsupported nanoporous gold (AuNPore) as a catalyst with an organosilane and water as the hydrogen source also enables a highly efficient and regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines, highlighting how catalyst choice directs the regiochemical outcome. organic-chemistry.org Similarly, metal-free hydrogenative reduction using B(C₆F₅)₃ and a hydrosilane involves an initial 1,4-addition to the quinoline, favoring the formation of the 1,2,3,4-tetrahydro-product. organic-chemistry.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds like tetrahydroquinolines in a single synthetic operation, which is advantageous for creating diverse chemical libraries. nih.gov

One such strategy involves a one-pot, three-component condensation reaction, specifically a Mannich reaction, to synthesize N-Mannich bases of tetrahydroquinoline. nih.gov In this process, a tetrahydroquinoline, formaldehyde (B43269), and various amines are refluxed in ethanol (B145695) with a catalytic amount of HCl to yield the desired functionalized products. nih.gov Another advanced MCR protocol allows for the assembly of complex polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity from simple starting materials. acs.org These reactions showcase the power of MCRs to rapidly build molecular complexity from simple feedstocks. nih.govacs.org

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions build the 5,6,7,8-tetrahydroquinoline ring system by forming the fused rings from simpler, often acyclic, precursors. A classic example is the Friedlander Condensation. One reported synthesis utilizes this reaction to produce 5,6,7,8-tetrahydroquinoline with a 21% yield. The process starts with the catalytic hydrogenation of isoxazole (B147169) in the presence of Raney nickel to generate β-aminopropylene aldehyde, which then undergoes the Friedlander condensation to form the final product. google.com Annulation reactions, which involve the formation of a ring onto a pre-existing one, are a fundamental strategy in the synthesis of such fused heterocyclic systems.

Povarov Reaction Approaches

The Povarov reaction is a powerful acid-catalyzed three-component reaction that provides access to substituted tetrahydroquinoline skeletons. chem-station.comthieme-connect.com It is classified as an inverse electron-demand aza-Diels-Alder reaction, typically involving the condensation of an aniline (B41778), an aldehyde, and an electron-rich alkene. chem-station.comsci-rad.com

The reaction can be performed in a stepwise manner, where the N-arylimine is pre-formed from the aniline and aldehyde, or as a one-pot multicomponent process where all three reactants are combined. sci-rad.com The choice of Lewis or Brønsted acid catalyst significantly influences the reaction's outcome. Studies comparing catalysts such as aluminum chloride (AlCl₃) and copper(II) triflate (Cu(OTf)₂) have shown that AlCl₃ can provide moderate yields (31-53%) of the tetrahydroquinoline product. sci-rad.com In contrast, while Cu(OTf)₂ may accelerate the reaction, it can also lead to lower yields (0-30%). sci-rad.com The resulting tetrahydroquinolines from the Povarov reaction can be subsequently oxidized, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂), to furnish the corresponding quinoline derivatives if desired. beilstein-journals.org

| Entry | R¹ (in Aldimine) | R² (in Aldimine) | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield of 3 (%) |

| 1 | H | H | AlCl₃ (100) | Et₂O | 30 | 30 | 53 |

| 2 | OCH₃ | H | AlCl₃ (100) | Et₂O | 30 | 45 | 45 |

| 3 | H | OCH₃ | AlCl₃ (100) | Et₂O | 30 | 60 | 31 |

| 4 | H | H | Cu(OTf)₂ (10) | EtOH | 40 | 20 | 30 |

| 5 | OCH₃ | H | Cu(OTf)₂ (10) | EtOH | 40 | 30 | 15 |

| 6 | H | OCH₃ | Cu(OTf)₂ (10) | EtOH | 40 | 35 | 0 |

This table summarizes the results of a multi-step Povarov reaction for the synthesis of tetrahydroquinolines (3), showing the effect of different substituents and catalysts on the reaction yield. sci-rad.com

Stereoselective Synthesis of Chiral 5,6,7,8-Tetrahydroquinolin-5-ol Derivatives

The synthesis of chiral, enantiomerically pure this compound derivatives is of significant interest due to the prevalence of such motifs in biologically active compounds. Methodologies to achieve this stereoselectivity are centered on enzymatic resolutions and asymmetric synthesis.

Enzymatic Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) is a powerful technique that combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired enantiopure product. This approach has been successfully applied to the synthesis of chiral tetrahydroquinoline derivatives.

A key strategy involves the DKR of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816), a close analogue of the target compound. In one optimized protocol, lipase (B570770) from Candida antarctica (CALB) is used to selectively acylate one enantiomer. mdpi.com This enzymatic process is coupled with a racemization catalyst that continuously interconverts the enantiomers of the starting alcohol, allowing the enzyme to act upon the entire substrate pool. For instance, a spontaneous DKR of 8-amino-5,6,7,8-tetrahydroquinoline was achieved using Candida antarctica Lipase B, where a racemization pathway involving the formation of a ketone intermediate was observed, yielding the (R)-acetamide in over 60% yield. nih.gov

The combination of enzymatic resolution with a ruthenium catalyst for alcohol racemization has also proven effective in the DKR of similar hydroxy-containing compounds, achieving high enantiomeric excess (up to 99%) and conversions (up to 92%). nih.gov These chemoenzymatic DKR processes represent an efficient route to chiral building blocks. nih.govrsc.org

Table 1: Enzymatic Dynamic Kinetic Resolution of Tetrahydroquinoline Derivatives

| Substrate | Enzyme | Racemization Method | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Candida antarctica Lipase | Not specified (in situ) | (S)-5,6,7,8-Tetrahydroquinolin-8-ol & (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline | 88% & 86% respectively | Not specified | mdpi.com |

| (±)-8-Amino-5,6,7,8-tetrahydroquinoline | Candida antarctica Lipase B | Spontaneous (ketone intermediate) | (R)-Acetamide derivative | >60% | Not specified | nih.gov |

Asymmetric Synthesis Approaches for Enantiomerically Pure Forms

Asymmetric synthesis provides a direct route to enantiomerically pure compounds without the need for resolving a racemic mixture. Several strategies have been developed for the asymmetric synthesis of the tetrahydroquinoline core. mdpi.comresearchgate.net

One prominent method is the asymmetric transfer hydrogenation (ATH) of imines or related C=N bonds, which is a practical and accessible strategy for obtaining enantiomerically enriched amines. mdpi.commdpi.com Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as effective ligands in metal complexes for the ATH of dihydroisoquinolines, which are precursors to alkaloids. mdpi.comnih.gov Rhodium catalysts, in particular, have shown high reactivity and enantioselectivity in these transformations. mdpi.comnih.gov

Furthermore, chiral phosphoric acid catalysis has emerged as a powerful tool. It enables the enantioselective synthesis of tetrahydroquinolines from substrates like 2-aminochalcones through a sequence of dehydrative cyclization and asymmetric reduction using a Hantzsch ester. organic-chemistry.org Similarly, gold catalysts, in tandem with a chiral phosphate, can efficiently catalyze hydroamination followed by asymmetric transfer hydrogenation to yield tetrahydroquinolines with excellent enantioselectivities. organic-chemistry.org

Table 2: Asymmetric Synthesis of Tetrahydroquinoline Derivatives

| Strategy | Catalyst/Reagent | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Rhodium complexes with chiral 8-amino-5,6,7,8-tetrahydroquinoline ligands | Dihydroisoquinolines | Quantitative conversion, modest to good enantioselectivity (up to 69% ee). | mdpi.comnih.gov |

| Chiral Phosphoric Acid Catalysis | Chiral phosphoric acid / Hantzsch ester | 2-Aminochalcones | Dehydrative cyclization followed by asymmetric reduction; excellent yields and enantioselectivities. | organic-chemistry.org |

| Gold Catalysis | Gold catalyst / Chiral phosphate | N-Aryl propargylamines | Tandem hydroamination/asymmetric transfer hydrogenation; high efficiency and enantioselectivity. | organic-chemistry.org |

Green Chemistry Principles in 5,6,7,8-Tetrahydroquinoline Synthesis

Adherence to green chemistry principles is increasingly important in modern synthetic organic chemistry. For tetrahydroquinoline synthesis, this involves the use of environmentally benign catalysts, atom-efficient reactions, and milder reaction conditions.

An electrochemical method for synthesizing tetrahydroquinoline derivatives exemplifies a green approach. rsc.org This process uses acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor for the hydrocyanomethylation of quinoline skeletons at room temperature, featuring mild conditions and high efficiency. rsc.org

Catalytic systems that promote atom economy are also central to green synthesis. An iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol (B51772) produces tetrahydroquinolines with water as the sole byproduct. organic-chemistry.org Similarly, a manganese pincer complex facilitates the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols through a "borrowing hydrogen" methodology, an atom-efficient process that generates only water as waste. nih.gov These methods avoid the use of stoichiometric and often hazardous reagents, aligning with the goals of sustainable chemistry. nih.gov

Microwave-Assisted Synthetic Routes to 5,6,7,8-Tetrahydroquinoline Analogues

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.combenthamdirect.com This technology has been effectively applied to the synthesis of various 5,6,7,8-tetrahydroquinoline analogues.

An efficient, one-pot, microwave-assisted synthesis of novel 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been reported. doaj.orgresearchgate.net The reaction involves the condensation of cyclohexanone (B45756) and arylidene malononitriles in an alcoholic solvent in the presence of sodium, with microwave irradiation at 300 W significantly reducing the reaction time. doaj.orgresearchgate.net This approach provides rapid access to a library of functionalized tetrahydroquinolines.

Microwave irradiation has also been employed in palladium-catalyzed tandem reactions to create tetrahydroquinoline derivatives. mdpi.com These methods showcase the versatility of microwave technology in constructing complex heterocyclic systems efficiently. The significant reduction in reaction times and potential for improved yields make microwave-assisted synthesis a key technique in modern heterocyclic chemistry. benthamdirect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles | Conventional Heating (Reflux) | 8-10 hours | 65-80% | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 5,6,7,8 Tetrahydroquinolin 5 Ol

Functionalization at the Hydroxyl Group (C-5 Position)

The hydroxyl group at the C-5 position of 5,6,7,8-tetrahydroquinolin-5-ol is a primary site for functionalization, allowing for the introduction of a wide array of substituents through well-established reactions.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification. These reactions are fundamental for modifying the steric and electronic properties of the molecule. For instance, lipase-mediated acylation has been employed for the kinetic resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816), a constitutional isomer of the title compound, highlighting the utility of esterification in stereoselective synthesis. In a typical procedure, vinyl acetate (B1210297) serves as the acyl donor in the presence of a lipase (B570770), such as that from Candida antarctica, to selectively acylate one enantiomer. nih.gov This enzymatic approach underscores the potential for creating chiral derivatives from the corresponding 5-hydroxy analog.

Etherification can be achieved under standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a suitable base followed by reaction with an alkyl or aryl halide. These modifications can significantly impact the compound's lipophilicity and potential biological interactions.

Carbamate (B1207046) Formation

The reaction of the C-5 hydroxyl group with isocyanates or carbamoyl (B1232498) chlorides affords carbamate derivatives. This functionalization is of particular interest in medicinal chemistry, as the carbamate moiety can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets. The synthesis of such derivatives typically proceeds by reacting this compound with the appropriate isocyanate in an aprotic solvent.

Functionalization at Other Ring Positions (C-2, C-3, C-7, C-8)

Beyond the hydroxyl group and the ring nitrogen, the carbocyclic and pyridine (B92270) rings of this compound offer further opportunities for substitution, enabling the synthesis of a diverse range of analogs.

Synthesis of Substituted Amino-Tetrahydroquinolines

Methods have been developed for the synthesis of amino-substituted 5,6,7,8-tetrahydroquinolines. nih.govresearchgate.net One approach involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by hydrolysis of the acetamide (B32628) group. nih.govresearchgate.net This method has proven effective for introducing amino groups onto the pyridine ring, with good yields reported when the acetamido substituent is present on this ring. nih.govresearchgate.net This strategy could be adapted to precursors of this compound to generate amino-functionalized derivatives.

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

The introduction of alkyl, aryl, and heteroaryl groups at various positions of the tetrahydroquinoline core is a key strategy for creating structural diversity. researchgate.net For instance, metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, can be employed to attach aryl or heteroaryl moieties to halogenated or otherwise activated positions on the ring. Research has also explored the reaction of 2-monosubstituted quinoxalines with various nucleophiles to create di-substituted derivatives, a strategy that could potentially be applied to the tetrahydroquinoline system. researchgate.net

Furthermore, the synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxylic esters has been achieved through the reaction of 8-lithio or 8-magnesio derivatives with carbon dioxide, followed by esterification. rsc.org These esters can then be converted into amides, nitriles, and thioamides, demonstrating the versatility of organometallic intermediates in functionalizing the carbocyclic ring. rsc.org

Carboxamide and Thiocarboxamide Formation

The formation of carboxamides and their sulfur analogs, thiocarboxamides, represents a key strategy for modifying the properties of the tetrahydroquinoline core. These functional groups can significantly influence a molecule's biological activity and pharmacokinetic profile.

A direct method for synthesizing 5,6,7,8-tetrahydroquinoline-8-carboxamides and the corresponding thiocarboxamides involves the use of an 8-lithio-derivative of the parent quinoline (B57606). rsc.org This organolithium intermediate reacts with trimethylsilyl (B98337) isocyanate or trimethylsilyl isothiocyanate. A subsequent mild hydrolysis step yields the desired primary carboxamide or thiocarboxamide at the 8-position. rsc.org For the synthesis of secondary thioamides, a similar approach is employed, using appropriately substituted isothiocyanates as the electrophile. rsc.org

While the above method targets the C8 position, derivatization can also occur at other sites. For instance, 5,6,7,8-tetrahydroquinoline-2-carboxamide (B2592663) has been synthesized and identified as a retinoic acid metabolite with immunomodulatory potential. biosynth.com The synthesis of this specific isomer involves a coupling reaction with a chiral alcohol to form a chiral amide, which can then be hydrogenated to achieve the desired enantiomer. biosynth.com

Table 1: Synthesis of Carboxamide and Thiocarboxamide Derivatives

| Starting Material | Reagent(s) | Product | Position of Functionalization |

|---|---|---|---|

| 8-Lithio-5,6,7,8-tetrahydroquinoline | 1. Trimethylsilyl isocyanate2. Mild hydrolysis | 5,6,7,8-Tetrahydroquinoline-8-carboxamide | C8 |

| 8-Lithio-5,6,7,8-tetrahydroquinoline | 1. Trimethylsilyl isothiocyanate2. Mild hydrolysis | 5,6,7,8-Tetrahydroquinoline-8-thiocarboxamide | C8 |

| 8-Lithio-5,6,7,8-tetrahydroquinoline | Substituted isothiocyanate | Secondary 5,6,7,8-tetrahydroquinoline-8-thiocarboxamide | C8 |

Strategies for Methylene-Tethered Derivatives

The introduction of methylene (B1212753) tethers to the tetrahydroquinoline nucleus, particularly at the nitrogen atom, is a common strategy for synthesizing N-alkylated derivatives. These derivatives are of significant interest in medicinal chemistry. acs.org

A robust method for creating N-alkyl tetrahydroquinolines involves a one-pot tandem reaction. acs.org This process begins with the reduction of a quinoline to its corresponding tetrahydroquinoline, which is then followed by a reductive alkylation with a carbonyl compound (an aldehyde or ketone). This reaction is catalyzed by boronic acid and uses a Hantzsch ester as the reducing agent, proceeding under mild conditions. acs.org The boronic acid catalyst is notable for acting as both a Lewis acid and a hydrogen-bond donor in the reaction mechanism. acs.org This method provides a direct and step-economical route from readily available quinolines to N-alkylated products. acs.org

Synthesis of Fused-Ring Systems Incorporating Tetrahydroquinoline Moieties

The 5,6,7,8-tetrahydroquinoline (B84679) scaffold serves as a valuable building block for the construction of more complex, polycyclic heterocyclic systems. These fused-ring structures often exhibit significant biological activity. Examples include tetrahydroquinazolines and tetrahydrobenzo[b]thieno[2,3-d]pyrimidines.

Tetrahydroquinazolines: The synthesis of fused tetrahydroquinazolines can be achieved through various modern organic chemistry techniques. One innovative approach involves a one-pot sequence that includes a [3+2] cycloaddition of an azomethine ylide, another [3+2] cycloaddition of an azide, and a subsequent [5+1] annulation. beilstein-journals.orgnih.gov This sequence generates a 1,5-diamino intermediate which then undergoes an aminomethylation reaction with formaldehyde (B43269) to form the fused tetrahydroquinazoline (B156257) ring system stereoselectively. beilstein-journals.orgnih.gov Other methods for synthesizing tetrahydroquinazolines include iridium-catalyzed asymmetric [4+2] cycloadditions and copper-catalyzed formal [4+2] cycloadditions. organic-chemistry.org More traditional approaches often rely on the cyclocondensation of guanidine (B92328) derivatives with various aldehydes and ketones. nih.gov

Tetrahydrobenzo[b]thieno[2,3-d]pyrimidines: This complex fused system is of interest for its potential as a microtubule targeting agent in cancer therapy. nih.gov The synthesis typically begins with the construction of a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediate via the Gewald reaction, using cyclohexanone (B45756), ethyl cyanoacetate, and sulfur. nih.gov This thiophene (B33073) derivative is then cyclized with reagents like formamide (B127407) or chloroformamidine (B3279071) hydrochloride to build the pyrimidine (B1678525) portion of the fused ring system. nih.govresearchgate.netnih.gov Further functionalization, often through substitution reactions, allows for the creation of a library of derivatives with diverse biological profiles. nih.govnih.gov For example, reacting the 4-chloro derivative with morpholine (B109124) is a common final step to install a key pharmacophoric feature. nih.gov

Table 2: Selected Fused-Ring Systems from Tetrahydroquinoline Precursors

| Fused System | Key Synthetic Strategy | Starting Materials (Example) |

|---|---|---|

| Fused Tetrahydroquinazolines | One-pot [3+2] cycloadditions followed by [5+1] annulation | Amino ester, 2-azidobenzaldehyde, maleimide, formaldehyde |

Biological and Pharmacological Applications of 5,6,7,8 Tetrahydroquinolin 5 Ol Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 5,6,7,8-tetrahydroquinolin-5-ol have demonstrated considerable promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Evaluation in Diverse Cancer Cell Lines

The antiproliferative capacity of these compounds has been systematically evaluated across a spectrum of human cancer cell lines. Research has shown that modifications to the tetrahydroquinoline core can lead to potent cytotoxic activity. For instance, a series of novel 8-phenyltetrahydroquinolinone derivatives were synthesized and tested for their effects on several cancer cell lines. One particular derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a in the study), displayed significant cytotoxicity against colon (HCT-116) and lung (A549) cancer cells. researchgate.net Similarly, other studies have reported the in vitro anticancer activity of various tetrahydroquinoline derivatives against cell lines such as breast cancer (MCF-7), and liver cancer (HepG2).

In another study, a series of 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives were synthesized and evaluated for their antiproliferative activity. The results indicated that some of these compounds exhibited significant inhibition of cell growth in cancer cell lines including HeLa and HT-29. Furthermore, certain derivatives of (R)-5,6,7,8-tetrahydroquinolin-8-ol have shown potent cytotoxic effects against ovarian carcinoma (A2780) and colon carcinoma (HCT-116) cell lines, with IC50 values reaching as low as 0.6 µM.

A series of tetrahydroquinoline-isoxazole hybrids were synthesized and their in vitro cytotoxic activity was assessed against human cancer cell lines including lung (A549), liver (HepG2), and murine melanoma (B16F10). Among these, compounds 3a and 3j showed notable activity against the HepG2 cancer cell line, with IC50 values of 6.80 µM and 5.20 µM, respectively.

The following table summarizes the antiproliferative activity of selected this compound derivatives in various cancer cell lines.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | 12.18 ± 1.61 | researchgate.net |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | 11.33 ± 0.67 | researchgate.net |

| Tetrahydroquinoline-isoxazole hybrid (3a) | HepG2 (Liver) | 6.80 | |

| Tetrahydroquinoline-isoxazole hybrid (3j) | HepG2 (Liver) | 5.20 | |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | 12.04 ± 0.57 | ijpjournal.com |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | A549 (Lung) | 12.55 ± 0.54 | ijpjournal.com |

| Tetrahydroquinoline derivative 19b | HCT-116 (Colon) | 13.49 ± 0.20 | ijpjournal.com |

| Tetrahydroquinoline derivative 19b | A549 (Lung) | 15.69 ± 2.56 | ijpjournal.com |

| Tetrahydroquinoline derivative 2 | MCF-7 (Breast) | 50 | nih.gov |

Investigations into Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to several underlying mechanisms, including the induction of cell cycle arrest, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and targeting of microtubules.

Cell Cycle Perturbation: Several studies have demonstrated the ability of these derivatives to interfere with the normal progression of the cell cycle in cancer cells. For example, compound 4a, a tetrahydroquinolinone derivative, was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. researchgate.net This arrest was time-dependent, with a significant increase in the proportion of cells in the G2/M phase after 24 and 48 hours of treatment. researchgate.net This disruption of the cell cycle is a key mechanism that prevents cancer cell proliferation and can lead to apoptosis.

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Production: The induction of apoptosis through mitochondrial pathways is another significant mechanism. Some derivatives of (R)-5,6,7,8-tetrahydroquinolin-8-ol have been reported to induce mitochondrial membrane depolarization in A2780 ovarian cancer cells. This depolarization is often linked to an increase in the production of reactive oxygen species (ROS). The overproduction of ROS can lead to oxidative stress, damaging cellular components and ultimately triggering programmed cell death. Research has shown that certain tetrahydroquinoline derivatives can induce oxidative stress in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.

Microtubule Targeting: Microtubules are essential components of the cytoskeleton involved in cell division, and they are a validated target for anticancer drugs. While direct evidence for this compound derivatives is still emerging, the broader class of tetrahydroisoquinoline derivatives has been shown to act as microtubule disruptors. These compounds can interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. This suggests that microtubule targeting could be a potential mechanism of action for some this compound derivatives.

Strategies for Circumventing Drug Resistance

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Some tetrahydroisoquinoline derivatives have been investigated for their potential to overcome MDR. One strategy involves the development of compounds that can inhibit the function of efflux pumps, such as P-glycoprotein, which are often overexpressed in resistant cancer cells and actively transport chemotherapeutic drugs out of the cell. By inhibiting these pumps, tetrahydroquinoline derivatives could potentially restore the efficacy of conventional anticancer drugs. Research into novel tetrahydroisoquinoline derivatives has identified compounds with potent MDR reversal activity, comparable to the reference compound verapamil, but without its associated cardiovascular side effects.

Antimicrobial and Antitubercular Potential

In addition to their anticancer properties, derivatives of this compound have also shown promise as antimicrobial and antitubercular agents.

Antibacterial Activities

The antibacterial potential of tetrahydroquinoline derivatives has been explored against various bacterial strains. Some synthesized tetrahydropyrimido[4,5-b]quinolone derivatives have been reported to possess antimicrobial activity. In one study, novel 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles exhibited moderate to good antimicrobial activity, with some compounds showing notable efficacy against both Gram-positive and Gram-negative bacteria.

The antitubercular activity of these compounds is of particular interest due to the rise of drug-resistant strains of Mycobacterium tuberculosis. Several studies have reported the synthesis and evaluation of tetrahydroquinoline derivatives as potential anti-tubercular agents. For instance, a series of quinoline (B57606) derivatives were synthesized and showed activity against the H37Rv strain of M. tuberculosis, with MIC values ranging from 2 to 8 µg/mL. nih.gov Another study on 5,6,7,8-tetrahydrobenzo nih.govthieno[2,3-d]pyrimidin-4-amine analogues identified a compound that was highly active against non-replicating M. tuberculosis.

Antifungal Activities

The antifungal properties of this compound derivatives have also been investigated. Synthetic tetrahydroquinolines have demonstrated activity against phytopathogenic fungi. For example, derivatives with a methoxy (B1213986) group showed interesting activity against Cladosporium cladosporoides, with a reported MIC value of 1 mg/mL. nih.gov In another study, some newly synthesized tetrahydropyrimido[4,5-b]quinolone derivatives were also screened for their antifungal activity.

The following table summarizes the antimicrobial activity of selected derivatives.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative Class | Microorganism | MIC Value | Reference |

|---|---|---|---|

| Quinoline derivative 5 | Mycobacterium tuberculosis H37Rv | 2 µg/mL | nih.gov |

| 2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo nih.govthieno[2,3-d]pyrimidin-4-amine (5c) | Non-replicative M. tuberculosis | 2.7 log reduction at 10 µg/mL |

Anti-inflammatory Properties and Modulation of Immune Responses

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the cellular signaling cascade that regulates inflammation. researchgate.netnih.gov Dysregulation of p38α, a specific isoform, has been linked to various inflammatory diseases and certain cancers, making it a significant therapeutic target. nih.govgoogle.com A series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been synthesized and investigated as potential anti-inflammatory agents through the inhibition of p38 MAPK. researchgate.net Docking studies were performed to analyze the interaction of these compounds within the catalytic site of the p38 MAPK enzyme, identifying promising lead compounds for further development. researchgate.net One particular derivative, 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, demonstrated favorable binding energy in these in silico models. researchgate.net

The anti-inflammatory effects of 5,6,7,8-tetrahydroquinoline (B84679) derivatives are also attributed to their ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net The same series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles evaluated for p38 MAPK inhibition was also tested for in vivo anti-inflammatory activity. researchgate.net These compounds showed significant inhibition of plasma prostaglandin (B15479496) E2 (PGE2) levels. researchgate.net The activity of the most promising compounds was notable, especially when compared to the standard anti-inflammatory drug indomethacin, though they exhibited fewer ulcerogenic effects. researchgate.net

The complement component 5a (C5a) receptor is a G protein-coupled receptor that plays a crucial role in the inflammatory response. Antagonizing this receptor can mitigate inflammation, making it an attractive target for drug development. A novel series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives has been developed and identified as potent C5a receptor antagonists. nih.gov Synthetic strategies were created to efficiently modify the substituents on the tetrahydroquinoline core, which allowed for a thorough investigation of structure-activity relationships. nih.gov Members of this series were found to have high binding affinity for the C5a receptor and act as effective functional antagonists. nih.gov

Neurological and Neurodegenerative Disease Applications

One of the primary therapeutic strategies for managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting the enzyme acetylcholinesterase (AChE). mdpi.com Several derivatives based on the quinoline and tetrahydroquinoline scaffold have been designed and evaluated as AChE inhibitors. nih.govnih.gov

A series of 5-amino-5,6,7,8-tetrahydroquinolinones, which are structurally related to the natural cholinesterase inhibitor huperzine A, have been synthesized and shown to inhibit AChE in vitro. nih.gov In another study, a series of quinolinone and dihydroquinolinone derivatives were assessed for their ability to inhibit human recombinant acetylcholinesterase (hrAChE). researchgate.net Certain compounds from this series displayed significant inhibitory activity. researchgate.net For instance, compound QN8 was identified as a potent, non-competitive inhibitor of hrAChE. researchgate.net

Table 2: Acetylcholinesterase Inhibition by Selected Quinolinone Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| QN8 | hrAChE | 0.29 | researchgate.net |

| QN9 | hrAChE | >10 | researchgate.net |

| DQN7 | hrAChE | >10 | researchgate.net |

IC₅₀ represents the half-maximal inhibitory concentration. hrAChE refers to human recombinant acetylcholinesterase.

Potential for Addressing Other Neurological Disorders

The structural framework of 5,6,7,8-tetrahydroquinoline is being investigated for its potential in developing treatments for various neurological conditions. The core's ability to interact with specific receptors within the nervous system makes it a valuable precursor for drug discovery in this field. Research has highlighted that derivatives of 5,6,7,8-tetrahydroquinoline play a crucial role in the modulation of metabotropic glutamate (B1630785) receptors (mGluRs). researchgate.net These receptors are instrumental in the prevention and control of acute neurological disorders, underscoring the therapeutic promise of this class of compounds. researchgate.net Further studies have synthesized and evaluated related compounds, such as 5-amino-5,6,7,8-tetrahydroquinolinones, as inhibitors of acetylcholinesterase, linking them to potential treatments for Alzheimer's disease. nih.gov

Metabolic Disorder Interventions

Derivatives of the tetrahydroquinoline skeleton have shown promise in the management of metabolic disorders, particularly diabetes, through multiple mechanisms. google.com

Inhibition of carbohydrate-digesting enzymes like α-glucosidase is a key strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. semanticscholar.orgnih.gov Several studies have demonstrated that derivatives based on the quinoline and tetrahydroquinoline scaffold are effective inhibitors of this enzyme.

One study synthesized a series of polyhydroquinoline derivatives and tested their α-glucosidase inhibitory activity. semanticscholar.org Many of the synthesized compounds exhibited potent inhibition, with several showing significantly greater activity than the standard drug, acarbose. semanticscholar.org For instance, compounds 11 and 10 from the study showed IC₅₀ values of 0.56 ± 0.01 μM and 0.94 ± 0.01 μM, respectively, far surpassing the standard. semanticscholar.org Similarly, research on 2-hydroxyquinoline (B72897) and its analogs identified potent inhibitory activity against α-glucosidase. researchgate.net In silico or molecular docking studies have also predicted high inhibition activity for novel tetrahydroquinazoline (B156257) scaffolds against β-glucosidase, suggesting their potential in developing new treatments for diabetes. nih.govnih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Polyhydroquinoline Derivatives

| Compound | IC₅₀ (μM) |

| Compound 2 | 2.20 ± 0.03 |

| Compound 3 | 2.88 ± 0.05 |

| Compound 4 | 1.47 ± 0.01 |

| Compound 6 | 2.20 ± 0.03 |

| Compound 7 | 2.76 ± 0.04 |

| Compound 9 | 2.78 ± 0.03 |

| Compound 10 | 0.94 ± 0.01 |

| Compound 11 | 0.56 ± 0.01 |

| Compound 12 | 2.22 ± 0.07 |

| Acarbose (Standard) | 873.34 ± 1.67 |

| Data sourced from a study on polyhydroquinoline derivatives. semanticscholar.org |

Free Fatty Acid Receptor 3 (FFA3), also known as GPR41, is activated by short-chain fatty acids produced by gut microbiota and represents a therapeutic target for metabolic diseases. nih.govresearchgate.net The lack of well-characterized tool compounds has impeded research, but tetrahydroquinolone derivatives have emerged as promising allosteric modulators of this receptor. nih.govresearchgate.net

Research into a series of hexahydroquinolone-3-carboxamides identified compounds that act as selective and potent positive allosteric modulators (PAMs) of the FFA3 receptor. nih.gov These PAMs can enhance the effect of the natural ligands. nih.gov Structure-activity relationship (SAR) studies have shown that modest chemical alterations within this series can lead to compounds with varied activities, including PAMs, negative allosteric modulators (NAMs), or a complete lack of activity. nih.govnih.gov For example, two compounds, 57 (TUG-1907) and 63 (TUG-2015) , were identified as having improved solubility while maintaining potency, making them valuable tools for further study. researchgate.net Compound 57 is preferred for in vitro studies, while compound 63 is better suited for in vivo research due to lower clearance. researchgate.net

Table 2: Activity of Selected Tetrahydroquinolone FFA3 Modulators

| Compound | Activity Profile | EC₅₀ |

| 57 (TUG-1907) | Positive Allosteric Modulator (PAM) | 162 nM |

| 63 (TUG-2015) | Positive Allosteric Modulator (PAM) | 162 nM |

| 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | PAM-agonist | Moderately Potent |

| Data sourced from studies on tetrahydroquinolone FFA3 modulators. researchgate.netnih.gov |

Other Pharmacological Activities

Beyond neurological and metabolic applications, 5,6,7,8-tetrahydroquinoline derivatives have been explored for other significant therapeutic uses.

The RET (rearranged during transfection) proto-oncogene encodes a receptor tyrosine kinase, and its inhibition is a crucial strategy in cancer treatment. Derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated significant activity as RET tyrosine kinase inhibitors. Studies have shown that compounds derived from this scaffold show promise in inhibiting tumor growth in preclinical models. While much of the research is on the broader class, specific data for a related tetrahydroisoquinoline derivative, compound 7e , showed a potent inhibitory concentration (IC₅₀) of 0.106 ± 0.005 µM against RET tyrosine kinase. nih.gov

The 5,6,7,8-tetrahydroquinoline moiety has been incorporated into novel compounds designed to combat the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net A series of isoquinoline-based CXCR4 antagonists were synthesized where the 5,6,7,8-tetrahydroquinolin-8-yl group was a key structural component. nih.gov The CXCR4 receptor is a co-receptor used by HIV to enter T-cells. One of the synthesized compounds, which combined a 6,7-dimethoxyisoquinoline (B95607) core with a (5,6,7,8-tetrahydroquinolin-8-yl)amino)butyl)carbamate side chain, demonstrated the potential of this structural combination in developing new anti-HIV agents. nih.gov

Inhibition of Leukotriene Synthesis and Lipoxygenase Pathways

While specific research detailing the inhibition of leukotriene synthesis and lipoxygenase (LOX) pathways by derivatives of this compound is not extensively available in the public domain, the broader class of 5,6,7,8-tetrahydroquinoline compounds has been investigated for anti-inflammatory properties. This suggests a potential, yet not fully elucidated, role in modulating inflammatory pathways, which could include the inhibition of enzymes like 5-lipoxygenase (5-LOX).

The 5-lipoxygenase pathway is a critical component of the inflammatory response. It is responsible for the metabolism of arachidonic acid into leukotrienes, which are potent lipid mediators involved in a variety of inflammatory and allergic diseases. The inhibition of 5-LOX can therefore reduce the production of these pro-inflammatory molecules, making it a key target for the development of new anti-inflammatory drugs.

Research into the anti-inflammatory activity of the parent structure, 5,6,7,8-tetrahydroquinoline, and its derivatives has laid some groundwork. For instance, certain substituted 5,6,7,8-tetrahydroquinolines have demonstrated anti-inflammatory effects in preclinical models. While these studies did not always explicitly confirm the mechanism of action to be direct 5-LOX inhibition, the observed reduction in inflammation is consistent with the modulation of such pathways.

Further investigation into the structure-activity relationships of this class of compounds is necessary to determine if specific substitutions on the this compound scaffold can confer potent and selective inhibitory activity against 5-lipoxygenase and subsequently block leukotriene synthesis. The development of such derivatives could offer a promising avenue for novel anti-inflammatory therapies.

Due to the limited publicly available data directly linking this compound derivatives to the inhibition of leukotriene synthesis and lipoxygenase pathways, a detailed data table of research findings cannot be provided at this time.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Stereochemistry on Biological Efficacy and Selectivity

Chirality plays a fundamental role in the biological activity of tetrahydroquinoline derivatives, as the specific three-dimensional arrangement of atoms dictates the interaction with chiral biological targets like receptors and enzymes. nih.govsemanticscholar.org The differential activity between enantiomers is a well-documented phenomenon, underscoring the importance of stereochemistry in drug design. nih.gov

In a study involving 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, compounds were synthesized and tested as pure enantiomers to investigate how their stereochemistry affects biological outcomes. nih.govunipd.it The results demonstrated that enantiomers can exhibit significantly different levels of antiproliferative activity. For instance, in tests against the A2780 ovarian carcinoma cell line, the (R)-enantiomer of compound 5a was found to be the most effective, while its (S)-enantiomer was the least active, highlighting a clear distinction in cytotoxicity linked to the enantiomeric form. semanticscholar.org The most active compound, (R)-5a, was shown to induce mitochondrial membrane depolarization and increase the production of cellular reactive oxygen species (ROS) in A2780 cells. nih.govsemanticscholar.org

Further illustrating the influence of stereochemistry, studies on 5,6,7,8-tetrahydroquinolin-8-amine (B1249066) derivatives have shown that (S)-enantiomers exhibit a higher affinity for the CXCR4 receptor, a target implicated in cancer metastasis. Conversely, the corresponding (R)-derivatives, when modified with N-alkylation, demonstrated improved metabolic stability.

Table 1: Antiproliferative Activity of Chiral 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives against A2780 Cancer Cells

| Compound | Enantiomer | IC50 (µM) |

| 5a | (R) | 5.4 semanticscholar.org |

| 5a | (S) | 17.2 semanticscholar.org |

| 3a | (R)/(S) | No significant difference semanticscholar.org |

| 2b | (R)/(S) | No significant difference semanticscholar.org |

Influence of Substituent Position and Chemical Nature on Pharmacological Profiles

The pharmacological profile of tetrahydroquinoline derivatives is highly sensitive to the position and chemical nature of substituents on the core structure. Modifications at various positions can alter steric bulk, electronic properties, and the potential for specific intermolecular interactions, thereby fine-tuning the compound's biological activity. nih.gov

Research into 5,8-quinolinedione (B78156) derivatives, a related scaffold, has shown that bioactivity is dependent on substituents at the C2, C6, and C7 positions. mdpi.com For example, introducing amine or alkoxyl groups at C6 or C7 can increase cytotoxicity against various cancer cell lines. mdpi.com Similarly, for 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines, synthetic routes have been developed to efficiently vary substituents on the core, enabling detailed exploration of structure-activity relationships for C5a receptor antagonists. nih.gov

The electronic character of substituents plays a pivotal role in modulating the activity of tetrahydroquinoline analogs. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the reactivity of the molecule and its ability to interact with biological targets.

Studies have shown that introducing EWGs, such as nitro or trifluoromethyl groups, can enhance the bioactivity of the tetrahydroquinoline scaffold. In the context of iron(II) complexes used in catalysis, ligands bearing EWGs like chlorine at the 2-position were found to increase ligand rigidity, which in turn enhanced catalytic activity in ring-opening polymerization. Conversely, bulky electron-donating groups like isopropyl at the same position reduced the polymerization rate due to steric hindrance but improved enantioselectivity. This demonstrates a trade-off between electronic effects, steric hindrance, and the desired pharmacological or catalytic outcome.

Table 2: Effect of Substituents on Catalytic Activity of 2-Substituted Tetrahydroquinoline-based Iron(II) Complexes

| Substituent at 2-position | Electronic Nature | Catalytic Activity (ROP) | Enantioselectivity |

| -H | Neutral | High | Moderate |

| -Cl | Electron-Withdrawing | Very High | Low |

| -iPr | Electron-Donating/Bulky | Low | High |

The binding of a ligand to its biological target is governed by a combination of forces, including hydrophobic and polar interactions. nih.gov For tetrahydroquinoline derivatives, both types of interactions are critical for target recognition and affinity.

The hydroxyl group at the 5-position of the parent compound, 5,6,7,8-Tetrahydroquinolin-5-ol, is a key site for polar interactions. It can act as a hydrogen bond donor and acceptor, forming crucial connections with amino acid residues in a receptor's active site, thereby enhancing binding affinity. The nitrogen atom within the quinoline (B57606) ring is also a site for potential polar interactions. mdpi.com

Conformational Restriction and its Implications for Ligand-Target Recognition

The 5,6,7,8-tetrahydroquinoline (B84679) scaffold possesses a degree of conformational flexibility due to its partially saturated ring. This ring typically adopts a non-planar conformation, such as a 'sofa' or 'half-chair' shape. researchgate.netnih.govnih.gov While this flexibility can allow the molecule to adapt to a binding site, strategically restricting the conformation can be a powerful tool in drug design.

Conformational restriction, or rigidification, involves modifying a molecule to reduce the number of conformations it can adopt. This can lead to enhanced potency for a specific target because it reduces the entropic penalty associated with the ligand adopting the correct binding conformation. mdpi.comnih.gov By locking the molecule into a shape that is pre-organized for binding, the affinity for the target can be significantly increased. The design of conformationally restricted analogs can provide valuable insights into the bioactive conformation required for ligand-target recognition.

Physicochemical Properties and Pharmacokinetic Considerations in SAR

Structural modifications are often made to improve these properties. For example, fluorinating the quinoline ring can increase membrane permeability, while protecting the hydroxyl group through a strategy like acetylation can enhance bioavailability. These modifications aim to improve the "drug-likeness" of the molecule, ensuring it can reach its target in the body in sufficient concentration.

Apparent solubility and lipophilicity (often measured as LogP, the logarithm of the partition coefficient between octanol (B41247) and water) are critical physicochemical properties that affect both pharmacokinetics and pharmacodynamics. researchgate.net

There is often a delicate balance required for these properties. While a certain degree of lipophilicity is necessary for a molecule to cross cell membranes, high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity. researchgate.net The introduction of certain substituents can significantly alter these properties. For example, electron-withdrawing groups, while potentially enhancing bioactivity, have been noted to reduce the solubility of tetrahydroquinoline derivatives. Conversely, the hydroxyl group in this compound increases the polarity of the molecule compared to amine or ketone derivatives.

In the development of new analogs, lipophilicity is a key parameter to monitor. For a series of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, the calculated LogP values were evaluated as part of their characterization, acknowledging the direct relationship that hydrophobicity can have with biological activity. nih.govresearchgate.net

Microsomal Stability and Metabolic Clearance Dynamics

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays using liver microsomes are standard for evaluating this stability early in the drug discovery process. creative-bioarray.com These assays measure the rate at which a compound is metabolized by key enzyme systems, primarily Cytochrome P450 (CYP) enzymes, and provide data on intrinsic clearance (CLint). creative-bioarray.com

For the tetrahydroquinoline scaffold, metabolic transformation can be a key point for optimization. A notable metabolic pathway for N-alkyl-1,2,3,4-tetrahydroquinoline structures is aromatization to form N-alkylquinolinium metabolites. nih.gov This reaction has been observed in vitro using human liver microsomes and is catalyzed predominantly by the CYP3A4 isoform. nih.gov The mechanism may involve a single electron transfer from the nitrogen atom, leading to the formation of an iminium intermediate, which then aromatizes. nih.gov Interestingly, while N-methyl-tetrahydroisoquinoline is metabolized by monoamine oxidase (MAO) B, its isomer, N-methyl-tetrahydroquinoline, is not, highlighting subtle structural determinants of metabolic pathways. nih.gov

Understanding these metabolic routes is crucial for rational drug design. For instance, if rapid clearance through aromatization is an issue, medicinal chemists can modify the tetrahydroquinoline core to block this metabolic pathway. Strategies could include the introduction of substituents that sterically hinder the approach of metabolizing enzymes or alter the electronic properties of the ring system to disfavor oxidation. While specific metabolic data for this compound is not extensively documented in the cited literature, the general metabolic behavior of the tetrahydroquinoline ring system provides a foundational understanding for predicting its metabolic fate and designing more stable analogues.

Strategies for Lead Compound Identification and Optimization

Lead optimization is an iterative process that refines the structure of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For lead compounds based on the 5,6,7,8-tetrahydroquinoline scaffold, several strategies are employed to achieve a desirable balance of properties.

The core strategies revolve around a cycle of designing, synthesizing, and testing new analogues to build a comprehensive SAR. patsnap.comdanaher.com This process leverages computational modeling and various chemical modification techniques. patsnap.com

Key Optimization Strategies:

Modification of Functional Groups: This involves the chemical manipulation of existing functional groups or the introduction of new ones to improve target binding, selectivity, and ADME properties. danaher.com For example, in the development of 1,2,3,4-tetrahydroquinoline-based inhibitors of neuronal nitric oxide synthase (nNOS), a lead compound suffered from low oral bioavailability (18%). acs.org Optimization efforts focused on synthesizing a library with various alkylamino groups at the 1-position of the tetrahydroquinoline scaffold. This led to the identification of a new lead with significantly improved oral bioavailability (60%) and a better safety profile. acs.org

Structure-Activity Relationship (SAR) Analysis: SAR is fundamental to lead optimization. patsnap.com By systematically altering parts of the molecule, researchers can identify which structural features are essential for activity (the pharmacophore) and which can be modified to improve other properties. In the optimization of tetrazoyl tetrahydroquinoline derivatives as CETP inhibitors, detailed SAR studies led to a compound with robust in vivo efficacy and favorable pharmacokinetic properties. nih.gov A study on tetrahydroquinoline analogs as Epac1 inhibitors revealed that a formyl group at position 1 and a bromine atom at position 5 were crucial for inhibitory activity, guiding further design efforts. nih.gov

Improving Pharmacokinetic Properties: A primary goal of lead optimization is to refine the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound. danaher.com This often involves modifying the molecule to increase solubility, improve metabolic stability, or enhance cell permeability. As seen with the nNOS inhibitors, targeted modification of the tetrahydroquinoline core directly addressed and resolved issues of poor bioavailability. acs.org

The following table illustrates an example of lead optimization for a 1,2,3,4-tetrahydroquinoline-based compound, showing how structural modifications impact key drug-like properties.

| Compound | Modification on Tetrahydroquinoline Scaffold | nNOS Ki (nM) | hERG IC50 (µM) | Oral Bioavailability (%) |

| Lead 1 | 1-(2-(amino)ethyl) | 13 | 4.7 | 18 |

| Optimized 47 | 1-(2-(methylamino)ethyl) | 12 | >30 | 60 |

| Data sourced from a study on 1,2,3,4-tetrahydroquinoline-based nNOS inhibitors. acs.org |

This example demonstrates a successful lead optimization campaign where a simple modification—the addition of a methyl group—dramatically improved both safety (hERG inhibition) and pharmacokinetics (oral bioavailability) while maintaining high potency. acs.org Such strategies are central to developing the this compound scaffold into viable drug candidates.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Target Identification and Ligand Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the binding modes of ligands.

Molecular docking studies have been employed to investigate the interactions of 5,6,7,8-tetrahydroquinoline (B84679) derivatives with various enzyme active sites, revealing key binding features and potential inhibitory activities.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acid precursors, making it a significant target in cancer therapy. bepls.comnih.gov Molecular docking studies of novel 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives have indicated a high binding affinity towards Mycobacterium tuberculosis DHFR. nih.gov Similarly, docking studies of tetrahydroisoquinoline derivatives have identified potent inhibitors of DHFR. nih.gov For instance, compound 8d was identified as a significant DHFR inhibitor with an IC₅₀ of 0.199 µM. nih.gov The binding is often characterized by hydrophobic interactions with key residues like Leu 22, Phe 31, and Pro 61 in the active site. nih.gov

RET (Rearranged during Transfection) Enzyme: The RET protein tyrosine kinase is a receptor tyrosine kinase implicated in several types of cancer. asianjpr.com Molecular docking of 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives has been performed to evaluate their inhibitory potential against the RET enzyme. nih.govresearchgate.net For example, compounds 3 and 7 were shown to bind to the RET enzyme with binding energies of -5.2 and -5.6 kcal/mol, respectively. nih.gov These studies help in understanding the binding interactions and guiding the design of more potent RET inhibitors. asianjpr.comnih.gov

β-glucosidase: This enzyme is involved in the breakdown of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Molecular docking studies have shown that tetrahydroquinazoline (B156257) derivatives have the potential to inhibit β-glucosidase. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation. nih.govnih.gov Docking studies of various compounds, including pyridinyl imidazole (B134444) inhibitors, have been conducted to understand their binding to the p38 MAP kinase active site. researchgate.net These studies reveal that the 4-fluorophenyl and pyridin-4-yl moieties often occupy the same positions as known inhibitors. researchgate.net

Molecular docking is also utilized to predict the binding affinities of 5,6,7,8-tetrahydroquinoline derivatives to various receptors. For instance, studies on serotonin (B10506) (5-HT) receptors have used molecular docking to understand the binding of ligands and predict their affinities. nih.gov These predictions are crucial for the rational design of subtype-selective ligands. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of the flexibility and dynamic behavior of 5,6,7,8-tetrahydroquinolin-5-ol and its derivatives.

The partially saturated cyclohexene (B86901) ring in the 5,6,7,8-tetrahydroquinoline system typically adopts a sofa conformation. researchgate.netnih.gov This has been confirmed by X-ray crystallography studies of related compounds like 5,6,7,8-tetrahydroquinolin-8-one. researchgate.netnih.gov

Molecular dynamics simulations have been employed to explore the stability of ligand-protein complexes. For example, MD simulations of tetrahydroquinoline derivatives bound to Lysine-specific demethylase 1 (LSD1) have been used to assess the stability of the binding and calculate binding free energies. mdpi.comsemanticscholar.org These simulations provide insights into the dynamic interactions and help validate the docking results. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for tetrahydroquinoline derivatives targeting enzymes like LSD1. mdpi.com These models have shown good statistical and predictive capabilities, with high q² and R²pred values. mdpi.com The contour maps generated from these models provide valuable information for designing new derivatives with enhanced activity by indicating regions where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties can be modified. mdpi.com

Density Functional Theory (DFT) Applications in Related Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While direct DFT studies on this compound are not extensively reported, DFT calculations have been applied to related systems to predict properties like transition-state geometries in catalytic reactions involving tetrahydroquinoline-based ligands. This information is crucial for understanding reaction mechanisms and optimizing catalyst performance.

Catalytic Applications and Chiral Ligand Design with 5,6,7,8 Tetrahydroquinolin 5 Ol Derivatives

Chiral Ligand Development from 5,6,7,8-Tetrahydroquinolin-8-ol (B83816) and Related Scaffolds

The synthesis of chiral ligands from the 5,6,7,8-tetrahydroquinoline (B84679) core often starts from the racemic 5,6,7,8-tetrahydroquinolin-8-ol, which can be resolved into its enantiopure forms through methods like dynamic kinetic resolution using enzymes such as lipase (B570770) from Candida antarctica. mdpi.com This approach overcomes the limitations of traditional resolution techniques, which frequently suffer from low yields and insufficient optical purity. mdpi.com From the resolved 8-amino-5,6,7,8-tetrahydroquinoline, various classes of chiral ligands can be synthesized.

A notable class of ligands derived from this scaffold are N,P-type amino-phosphine ligands. For instance, a series of N-(2-(diphenylphosphino)ethyl)-5,6,7,8-tetrahydroquinolin-8-amines have been synthesized. semanticscholar.org The synthesis involves the reductive amination of a 2-substituted-6,7-dihydroquinolin-8(5H)-one with 2-(diphenylphosphino)ethanamine in the presence of sodium triacetoxyborohydride. semanticscholar.org This method has been used to prepare ligands with various substituents at the 2-position of the quinoline (B57606) ring, such as hydrogen, methyl, isopropyl, and larger aryl groups like mesityl. semanticscholar.org These bidentate N,P ligands coordinate with metal centers to form active catalysts for various reactions. semanticscholar.org

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully developed and employed as effective ligands in asymmetric catalysis. mdpi.comnih.govresearchgate.net Two prominent examples are CAMPY (L1), which is 8-amino-5,6,7,8-tetrahydroquinoline, and its 2-methyl substituted analog, Me-CAMPY (L2). mdpi.comdntb.gov.uaunimi.it An optimized protocol for synthesizing both enantiomers of these diamine ligands has been established, affording them in excellent yield and high enantiopurity. mdpi.com These ligands are crucial in forming chiral metal complexes, particularly with rhodium and iridium, for asymmetric transfer hydrogenation reactions. mdpi.comnih.gov

Table 1: Key Chiral Diamine Ligands

| Ligand Name | Chemical Name |

|---|---|

| CAMPY (L1) | 8-Amino-5,6,7,8-tetrahydroquinoline |

| Me-CAMPY (L2) | 2-Methyl-8-amino-5,6,7,8-tetrahydroquinoline |

Data derived from multiple sources. mdpi.comdntb.gov.ua

Asymmetric Hydrogenation (AH) and Transfer Hydrogenation (ATH) Catalysis

Ligands derived from the 8-amino-5,6,7,8-tetrahydroquinoline scaffold have demonstrated significant utility in asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH), which are powerful methods for producing enantiomerically enriched compounds. mdpi.comdocumentsdelivered.com

Iridium complexes featuring ligands derived from 5,6,7,8-tetrahydroquinolin-8-ol have been developed for asymmetric hydrogenation. core.ac.uk For example, aqua iridium(III) complexes bearing the chiral diamine ligand CAMPY have proven to be highly efficient catalysts for the asymmetric transfer hydrogenation of a wide array of prochiral aryl ketones. researchgate.net These catalyst systems exhibit varied performance in terms of reaction speed and stereoselectivity depending on the substrate. researchgate.net The development of these catalysts, including the synthesis of specific iridium(I) precursors like [Ir(COD)Cl]₂, showcases the modularity of this system for tuning catalytic activity. core.ac.uk

Rhodium catalysts incorporating the chiral diamine ligands CAMPY and Me-CAMPY have been shown to be particularly effective for the asymmetric transfer hydrogenation (ATH) of cyclic imines, such as substituted 1-aryl-3,4-dihydroisoquinolines. mdpi.comnih.govresearchgate.netunimi.it In comparative studies of different metal complexes, rhodium-based catalysts demonstrated superior reactivity and enantioselectivity for these substrates, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.comnih.govresearchgate.net

The effectiveness of catalysts based on 5,6,7,8-tetrahydroquinoline ligands has been evaluated across a range of substrates.

In the ATH of 1-aryl-substituted dihydroisoquinolines using rhodium-CAMPY/Me-CAMPY catalysts, quantitative conversions were achieved, even for sterically hindered substrates. mdpi.com However, the enantioselectivity was modest, with enantiomeric excess (ee) values reaching up to 69% for certain substrates. mdpi.comnih.gov The addition of additives like lanthanum triflate (La(OTf)₃) was found to be beneficial for the reaction. mdpi.com

Table 2: Asymmetric Transfer Hydrogenation of Dihydroisoquinolines with Rh-CAMPY/Me-CAMPY Catalysts

| Substrate | Catalyst | Conversion (%) | ee (%) |

|---|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinoline (I) | [CpRhCl(R-L1)]Cl | >99 | 69 (S) |

| 1-(p-Tolyl)-3,4-dihydroisoquinoline | [CpRhCl(R-L1)]Cl | >99 | 65 (S) |

| 1-(o-Tolyl)-3,4-dihydroisoquinoline | [Cp*RhCl(R-L1)]Cl | >99 | 55 (S) |

Data sourced from a 2023 study on ATH of DHIQs. mdpi.com

Conversely, iridium(III) complexes with the CAMPY ligand showed high enantioselectivity in the ATH of aryl ketones. researchgate.net For example, the reduction of 1-(o-tolyl)ethan-1-one resulted in an 86% ee. researchgate.net The results were particularly outstanding for the reduction of β-amino keto esters, which are precursors to β-lactams. The catalyst [Cp*Ir(H₂O)(L1)]SO₄ afforded the corresponding alcohol with an excellent 99% ee in the reduction of 2-(benzamidomethyl)-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. researchgate.net

Table 3: Asymmetric Transfer Hydrogenation of Ketones with [Cp*Ir(H₂O)(L1)]SO₄ Catalyst

| Substrate | Product Configuration | ee (%) |

|---|---|---|

| 1-(o-Tolyl)ethan-1-one | Not Specified | 86 |

| 2-(Benzamidomethyl)-3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | (R,S) | 99 |

Data sourced from a 2014 study on ATH of aryl ketones. researchgate.net

These studies highlight the potential for rational design of novel chiral catalysts based on the 5,6,7,8-tetrahydroquinoline scaffold as alternatives to well-established catalytic systems. mdpi.com

Role of Tetrahydroquinoline Derivatives in Organometallic Complexes for Catalysis

The rigid, bicyclic scaffold of tetrahydroquinoline has proven to be a valuable platform for the design of chiral ligands used in organometallic catalysis. Derivatives of this structure are utilized in coordinative organometallic complexes where they play a crucial role in inducing activity and stereoselectivity at the metal center. nih.gov The strategic placement of coordinating functional groups on the tetrahydroquinoline framework allows for the formation of stable and effective chiral environments around a metal ion, facilitating a wide range of asymmetric transformations.

A significant area of application is in asymmetric transfer hydrogenation (ATH). nih.gov Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in complexes with metals such as rhodium, iridium, and ruthenium. nih.govnih.govmdpi.com Ligands, commonly referred to by the acronym CAMPY for the parent diamine and Me-CAMPY for its 2-methyl substituted analogue, have been synthesized and complexed with a 1,2,3,4,5-pentamethylcyclopentadienyl (Cp*) moiety. nih.govmdpi.comresearchgate.net The synthesis of these chiral ligands originates from the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, a close structural isomer of the title compound, highlighting the utility of the core tetrahydroquinolin-ol structure in creating sophisticated catalytic tools. nih.gov

These organometallic complexes have been evaluated in the ATH of 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs), which are important intermediates for the synthesis of biologically active alkaloids. nih.govnih.gov In these reactions, rhodium-based catalysts, in particular, have demonstrated high effectiveness in terms of both chemical conversion and enantioselectivity. nih.govnih.govresearchgate.net Research has shown that while enantiomeric excesses can be modest in some cases, near-quantitative conversion can be achieved even for sterically hindered substrates, especially with the use of additives like lanthanum triflate (La(OTf)₃). mdpi.comresearchgate.net This work opens pathways for designing new chiral catalysts that could serve as alternatives to more established systems like the Noyori-Ikariya catalysts. mdpi.comresearchgate.net

The following table summarizes the performance of rhodium complexes of CAMPY and Me-CAMPY in the asymmetric transfer hydrogenation of a specific 1-aryl-3,4-dihydroisoquinoline.

| Catalyst | Substrate | Conversion (%) | ee (%) |

| [RhCp(R)-CAMPY(Cl)]Cl (C3) | 1-phenyl-3,4-dihydroisoquinoline | >99 | 69 |

| [RhCp(R)-Me-CAMPY(Cl)]Cl (C4) | 1-phenyl-3,4-dihydroisoquinoline | >99 | 66 |

| Data sourced from a study on the ATH of 1-aryl substituted-3,4-dihydroisoquinolines. Conditions involved using the specified catalyst in the presence of La(OTf)₃ as an additive. researchgate.net |

Beyond transfer hydrogenation, tetrahydroquinoline derivatives are instrumental in other types of organometallic catalysis. For instance, ortho-lithiation of N-protected tetrahydroquinolines provides a direct route to o-phenylene-bridged amido-cyclopentadienyl-type titanium complexes. acs.org A titanium complex derived from 2-methyltetrahydroquinoline was found to exhibit higher activity and produce higher molecular weight polymers in ethylene/1-octene copolymerization compared to standard constrained-geometry catalysts (CGCs). acs.org

Furthermore, novel P-chirogenic bisphosphine ligands, named YuePhos, which incorporate a chiral backbone derived from a tetrahydroquinoline-related structure, have been developed. rsc.orgnih.gov When complexed with palladium, these ligands are highly effective in catalyzing asymmetric [4+2] cycloaddition reactions to produce chiral tetrahydroquinolines with excellent enantiomeric excesses, often up to 98% ee. rsc.orgnih.gov The ability to switch between different chiral ligands allows for the stereodivergent synthesis of a wide array of product stereoisomers. rsc.orgnih.gov

Advanced Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide atom-by-atom information on the chemical environment and connectivity within the molecule.

In the ¹H NMR spectrum, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) allow for the precise assignment of each proton. For the tetrahydroquinoline core, distinct signals appear for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the saturated carbocyclic ring. The position of the hydroxyl group at C-5 significantly influences the chemical shift of the adjacent proton (H-5) and its neighbors.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom, revealing the carbon skeleton of the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, or bonded to a heteroatom like nitrogen or oxygen).